molecular formula C12H12BrN3O2 B5776713 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione

6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B5776713
M. Wt: 310.15 g/mol
InChI Key: JHJFCFAJQBEKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione is an organic compound that features a pyrimidine ring substituted with a 4-bromoanilino group at the 6-position and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 4-bromoaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method involves the use of hydrazine hydrate and iron oxide as catalysts in ethanol, resulting in a high yield of the desired product . The reaction conditions must be carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Proper handling and storage of the reagents and products are crucial due to the potential toxicity and reactivity of the compounds involved.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, iron oxide, and various nucleophiles such as potassium iodide and sulfuric acid . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce different oxidized derivatives.

Mechanism of Action

The mechanism of action of 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(4-Bromoanilino)-1,3-dimethylpyrimidine-2,4-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the 4-bromoanilino group with the 1,3-dimethylpyrimidine-2,4-dione scaffold. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

6-(4-bromoanilino)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-8(13)4-6-9/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJFCFAJQBEKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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